molecular formula C32H26N8Na2O10S2 B1143744 Antipyrylazo III CAS No. 14918-39-9

Antipyrylazo III

Cat. No. B1143744
CAS RN: 14918-39-9
M. Wt: 792.71
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antipyrylazo III is a dark green powder with a brown cast . It is used as a metallochromic indicator, particularly for the determination of calcium . The compound is also suitable for monitoring Mn2+ transport in biological systems .


Molecular Structure Analysis

Antipyrylazo III has the empirical formula C32H26N8Na2O10S2 and a molecular weight of 792.71 . Its structure includes two antipyrylazo groups attached to a naphthalenedisulfonic acid disodium salt .


Physical And Chemical Properties Analysis

Antipyrylazo III is a dark green powder that forms a dark red-brown solution when dissolved in ammonium hydroxide . It has a water content of 7.8% and is suitable for the determination of calcium .

Scientific Research Applications

  • Calcium Dynamics in Cardiac Cells : Cleemann, Pizarro, and Morad (1984) utilized antipyrylazo III to measure the depletion of extracellular calcium and net influx of calcium through the sarcolemma during the cardiac action potential. Their findings indicated that calcium entry occurs continuously during the action potential and is directly controlled by the membrane potential (Cleemann, Pizarro, & Morad, 1984).

  • Metal Ion Monitoring : Pevzner and Ehrenberg (2000) explored the use of antipyrylazo III as a metallochromic indicator for monitoring Ca2+ and Mg2+ ions in biological studies. Their research involved principal component analysis (PCA) of absorption spectral changes to study the stoichiometry and binding constants of antipyrylazo III with various metal ions (Pevzner & Ehrenberg, 2000).

  • Photometric Determination of Calcium : Budesinsky (1974) demonstrated the use of antipyrylazo III for the selective photometric determination of calcium. The method was effective for measuring calcium concentrations in the presence of various ions, highlighting the dye's selectivity and sensitivity (Budesinsky, 1974).

  • In Vitro Calibration and Complex Formation : Hollingworth, Aldrich, and Baylor (1987) conducted an in vitro calibration of the equilibrium reactions of antipyrylazo III with calcium, revealing the formation of multiple calcium:dye complexes with different stoichiometries. This research provides important insights into the dye's utility in studying cytoplasmic calcium transients (Hollingworth, Aldrich, & Baylor, 1987).

  • Monitoring Mn2+ Transport : Gavin, Gunter, and Gunter (1991) highlighted the application of antipyrylazo III in monitoring Mn2+ transport in biological systems, demonstrating its sensitivity and utility for studying metal ion dynamics in cellular environments (Gavin, Gunter, & Gunter, 1991).

  • Studying Muscle Fibers : Various studies have applied antipyrylazo III in skeletal muscle fibers to monitor calcium signals and understand muscle physiology. For instance, Baylor, Quinta-Ferreira, and Hui (1983) compared calcium signals in frog skeletal muscle fibers using antipyrylazo III and found it to be a reliable monitor for myoplasmic free Ca2+ transients (Baylor, Quinta-Ferreira, & Hui, 1983).

Safety And Hazards

While specific safety and hazard information for Antipyrylazo III was not found in the sources, it’s important to handle all chemicals with appropriate safety measures, including the use of personal protective equipment .

Future Directions

Antipyrylazo III has been used in various studies, including those investigating calcium dynamics in biological systems . Its use as a metallochromic indicator suggests potential for further applications in biochemical and physiological research.

properties

IUPAC Name

3,6-bis[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H28N8O10S2/c1-17-25(31(43)39(37(17)3)20-11-7-5-8-12-20)33-35-27-22(51(45,46)47)15-19-16-23(52(48,49)50)28(30(42)24(19)29(27)41)36-34-26-18(2)38(4)40(32(26)44)21-13-9-6-10-14-21/h5-16,41-42H,1-4H3,(H,45,46,47)(H,48,49,50)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVOKPKIXYMQHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N=NC5=C(N(N(C5=O)C6=CC=CC=C6)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H28N8O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901104731
Record name 3,6-Bis[2-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]-4,5-dihydroxy-2,7-naphthalenedisulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901104731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

748.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Antipyrylazo III

CAS RN

14918-39-9
Record name 3,6-Bis[2-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]-4,5-dihydroxy-2,7-naphthalenedisulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14918-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Antipyrylazo III
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014918399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6-Bis[2-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]-4,5-dihydroxy-2,7-naphthalenedisulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901104731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-bis[(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)azo]-4,5-dihydroxynaphthalene-2,7-disulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.429
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ANTIPYRYLAZO III
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H378L7UI14
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1,080
Citations
A Scarpa, FJ Brinley Jr, G Dubyak - Biochemistry, 1978 - ACS Publications
… of the antipyrylazo III— antipyrylazo III plus calcium complex increases from 95 to 380 µ . The affinity of antipyrylazo III … FIGURE 2: Differential absorbance spectra of antipyrylazo III in the …
Number of citations: 180 pubs.acs.org
P Palade, J Vergara - The Journal of general physiology, 1982 - rupress.org
… Because the method of fiber preparation was different in arsenazo III and antipyrylazo III … the signals obtained with arsenazo III and antipyrylazo III inside cut skeletal muscle fibers under …
Number of citations: 90 rupress.org
J Maylie, M Irving, NL Sizto, WK Chandler - The Journal of general …, 1987 - rupress.org
… in cut muscle fibers with antipyrylazo III. This Ca indicator, … Although antipyrylazo III does not complex Ca with a simple 1:1 … When our experiments were started, antipyrylazo III was …
Number of citations: 78 rupress.org
E Rios, MF Schneider - Biophysical journal, 1981 - cell.com
… with the metallochromic dyes Antipyrylazo III and Arsenazo III. The … It is shown that the products of the reactions of Antipyrylazo III … The kinetics of the Antipyrylazo III:Ca reaction are rapid …
Number of citations: 61 www.cell.com
DW Hilgemann, MJ Delay, GA Langer - Circulation research, 1983 - Am Heart Assoc
… antipyrylazo III were recorded with the first method, and those with tetramethylmurexide were recorded with the second method. Antipyrylazo III … depletions with antipyrylazo III described …
Number of citations: 79 www.ahajournals.org
R Docampo, SN Moreno, RP Mason - Journal of Biological Chemistry, 1983 - Elsevier
… Antipyrylazo III is less effective than arsenazo III in increasing superoxide anion formation … as a superoxide anion generator is intermediate between arsenazo III and antipyrylazo III. …
Number of citations: 51 www.sciencedirect.com
SM Baylor, S Hollingworth, CS Hui… - The Journal of …, 1986 - Wiley Online Library
… from Arsenazo III and Antipyrylazo III in intact (as … Antipyrylazo III signals from intact fibres, a major aim of these experiments was to characterize the muscle signals from Antipyrylazo III. …
Number of citations: 58 physoc.onlinelibrary.wiley.com
M Irving, J Maylie, NL Sizto, WK Chandler - The Journal of general …, 1989 - rupress.org
… , 1976) that contained antipyrylazo III, which was first used in … With measurements of antipyrylazo III-related absorbance at … of intact fibers injected with antipyrylazo III, the Ca signal is …
Number of citations: 45 rupress.org
HC Hurrell, HD Abruna - Analytical Chemistry, 1988 - ACS Publications
… In addition, the utility of electrodes modified with antipyrylazo III (AP-III) for the determination of Ca2… Of these, we focused on the use of antipyrylazo III (43) (see structure in Figure 3) for a …
Number of citations: 37 pubs.acs.org
SM Baylor, ME Quinta-Ferreira, CS Hui - Biophysical journal, 1983 - cell.com
… , the signal from Antipyrylazo III had three favorable features: (… It is therefore suggested that the Antipyrylazo III Ca2" signal … dyes Arsenazo III and Antipyrylazo III as intracellular Ca2" …
Number of citations: 27 www.cell.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.